1-(2,6-Dimethylphenyl)-2,2-difluoropropan-1-one
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Overview
Description
1-(2,6-Dimethylphenyl)-2,2-difluoropropan-1-one is an organic compound characterized by the presence of a difluoromethyl group attached to a ketone and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-2,2-difluoropropan-1-one typically involves the reaction of 2,6-dimethylphenyl magnesium bromide with difluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain a product of high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-2,2-difluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the difluoromethyl group.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2,2-difluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-2,2-difluoropropan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
- 1-(2,6-Dimethylphenyl)-2-fluoropropan-1-one
- 1-(2,6-Dimethylphenyl)-2,2-dichloropropan-1-one
- 1-(2,6-Dimethylphenyl)-2,2-dibromopropan-1-one
Uniqueness: 1-(2,6-Dimethylphenyl)-2,2-difluoropropan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2-difluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-7-5-4-6-8(2)9(7)10(14)11(3,12)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFBHKAOZVOBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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